N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazole ring.
- Introduction of the 2-chloro-6-fluorobenzyl group.
- Coupling with the pyrimidinylsulfanylacetyl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole derivatives with different substituents. Examples could be:
- N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(METHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
- N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N5O2S/c24-17-2-1-3-18(25)16(17)12-32-11-9-20(31-32)30-21(33)13-35-23-28-10-8-19(29-23)14-4-6-15(7-5-14)34-22(26)27/h1-11,22H,12-13H2,(H,30,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHHRUKWJVLGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.